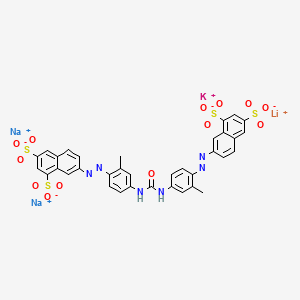
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The compound’s structure includes naphthalene and phenylene units, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 2-methyl-4,1-phenylenediamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Carbonylation: The resulting azo compound undergoes a carbonylation reaction, where a carbonyl group is introduced, typically using phosgene or a similar reagent.
Salt Formation: Finally, the compound is neutralized with lithium, potassium, and sodium hydroxides to form the lithium potassium sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves:
Large-scale diazotization: Using automated systems to handle the hazardous nitrous acid.
Efficient coupling: Employing continuous reactors to maintain optimal conditions.
Carbonylation: Utilizing industrial-grade phosgene or safer alternatives.
Neutralization and crystallization: Ensuring the final product is in the desired salt form and free from impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: New derivatives with different functional groups replacing the sulfonate groups.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color properties.
Biology: Employed in staining procedures for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics, and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups and sulfonic acid functionalities:
Azo Groups: The azo bonds (–N=N–) are responsible for the compound’s color properties, absorbing light in the visible spectrum.
Sulfonic Acid Groups: These groups enhance the compound’s solubility in water and its ability to bind to various substrates, making it useful in dyeing and staining applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7,7’-(ureylenebis((2-methyl-p-phenylene)azo))di-, lithium potassium sodium salts .
- Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate) .
Uniqueness
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt is unique due to its specific combination of naphthalene and phenylene units, along with the presence of multiple sulfonic acid groups. This structure provides it with distinct solubility, stability, and reactivity properties, making it particularly useful in applications requiring strong binding and vivid coloration.
This compound’s unique properties and versatile applications make it a valuable tool in various scientific and industrial fields
Properties
CAS No. |
96294-13-2 |
|---|---|
Molecular Formula |
C35H24KLiN6Na2O13S4 |
Molecular Weight |
956.9 g/mol |
IUPAC Name |
lithium;potassium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C35H28N6O13S4.K.Li.2Na/c1-19-11-23(7-9-31(19)40-38-25-5-3-21-13-27(55(43,44)45)17-33(29(21)15-25)57(49,50)51)36-35(42)37-24-8-10-32(20(2)12-24)41-39-26-6-4-22-14-28(56(46,47)48)18-34(30(22)16-26)58(52,53)54;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
ZKFXVPZQVKNZJC-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)












